molecular formula C9H7FN2O2 B1589910 Methyl 5-fluoro-1H-indazole-3-carboxylate CAS No. 78155-73-4

Methyl 5-fluoro-1H-indazole-3-carboxylate

Cat. No. B1589910
CAS RN: 78155-73-4
M. Wt: 194.16 g/mol
InChI Key: YBMSTQBPEVBPRZ-UHFFFAOYSA-N
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Description

“Methyl 5-fluoro-1H-indazole-3-carboxylate” is a chemical compound with the CAS Number: 78155-73-4 . It has a molecular weight of 194.17 and a molecular formula of C9H7FN2O2 . It is a yellow solid .


Synthesis Analysis

The synthesis of indazoles, including compounds like “Methyl 5-fluoro-1H-indazole-3-carboxylate”, has been a subject of research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for “Methyl 5-fluoro-1H-indazole-3-carboxylate” is 1S/C9H7FN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 5-fluoro-1H-indazole-3-carboxylate” is a yellow solid . It has a molecular weight of 194.16 and a molecular formula of C9H7FN2O2 .

Scientific Research Applications

1. Methyl 5-fluoro-1H-indazole-3-carboxylate: An Overview “Methyl 5-fluoro-1H-indazole-3-carboxylate” is a chemical compound with the molecular formula C9H7FN2O2 .

2. Application in Synthesis of Indole Derivatives Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

3. Application in Antitumor Activity Research The R1 substituent on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity of Hep-G2 . The general trend was in the order of 3,5-difluoro substituent (5j) > 4-fluoro substituent (5e) > 3-fluoro substituent (5b) > 4-trifluoromethoxy substituent (5f), indicating the importance of the interposition fluorine substituent for antitumor activity .

4. Application in Synthetic Approaches to Indazoles The compound is used in the synthesis of 1H- and 2H-indazoles . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

5. Application in Anti-Arthritic Research Some indazole derivatives, including those similar to “Methyl 5-fluoro-1H-indazole-3-carboxylate”, have shown anti-arthritic effects . For example, the ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate demonstrated promising results in this field .

6. Application in Direct Access to 1H-Indazole-3-Carboxaldehyde Derivatives “Methyl 5-fluoro-1H-indazole-3-carboxylate” is used in the synthesis of 1H-indazole-3-carboxaldehyde derivatives . This process involves the nitrosation of indoles in a slightly acidic environment . These conditions allow the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .

7. Application in Antiviral Research Some indole derivatives, including those similar to “Methyl 5-fluoro-1H-indazole-3-carboxylate”, have shown antiviral effects . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A .

Safety And Hazards

The safety information for “Methyl 5-fluoro-1H-indazole-3-carboxylate” can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

methyl 5-fluoro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMSTQBPEVBPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506964
Record name Methyl 5-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-fluoro-1H-indazole-3-carboxylate

CAS RN

78155-73-4
Record name Methyl 5-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GN Lipunova, EV Nosova, VN Charushin… - Journal of Fluorine …, 2016 - Elsevier
… proceeds smoothly in toluene at 70 C in the presence of CO and Pd(dppf) 2 Cl 2 CH 2 Cl 2 ,dppf), as catalyst, thus giving the desired methyl 5-fluoro-1H-indazole-3-carboxylate 82 (…
Number of citations: 20 www.sciencedirect.com

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